molecular formula C22H25N3O2S2 B2846919 N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260984-52-8

N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2846919
CAS No.: 1260984-52-8
M. Wt: 427.58
InChI Key: IJKOJNCIEPVWBE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H25N3O2S2 and its molecular weight is 427.58. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Properties

Research on related compounds such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides has provided insights into their crystal structures, showcasing a folded conformation that could be relevant in understanding the binding mechanisms and interactions of N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide within biological systems or in material science applications (Subasri et al., 2017).

Pharmacological Potential

The study of thieno[2,3-d]pyrimidine antifolates and their dual inhibitory activity on thymidylate synthase and dihydrofolate reductase highlights the potential of structurally related compounds in therapeutic applications, particularly in cancer therapy. Such compounds exhibit potent dual inhibitory activities, suggesting that this compound could be explored for similar pharmacological applications (Gangjee et al., 2008).

Antimicrobial Activity

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has shown significant antimicrobial activity, suggesting that compounds with similar structural features, including this compound, could be valuable in developing new antimicrobial agents (Hossan et al., 2012).

Material Science Applications

Studies on the structural aspects and properties of salt and inclusion compounds of related amides suggest potential applications in material science, particularly in the development of new materials with specific optical or structural properties. The unique structural characteristics of these compounds could be leveraged in designing materials with novel functionalities (Karmakar et al., 2007).

Properties

IUPAC Name

N-cyclohexyl-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-14-8-9-18(15(2)12-14)25-21(27)20-17(10-11-28-20)24-22(25)29-13-19(26)23-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKOJNCIEPVWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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